molecular formula C7H12O B2817601 3-[(1S,2R)-2-Methylcyclopropyl]propanal CAS No. 2408935-77-1

3-[(1S,2R)-2-Methylcyclopropyl]propanal

Cat. No.: B2817601
CAS No.: 2408935-77-1
M. Wt: 112.172
InChI Key: MARPTDMKXFVSTR-RQJHMYQMSA-N
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Description

3-[(1S,2R)-2-Methylcyclopropyl]propanal is a chiral compound with the molecular formula C7H12O and a monoisotopic mass of 112.08881 Da . This aldehyde features a cyclopropyl group in a specific (1S,2R) stereochemical configuration, which is critical for its interaction in biological and chemical systems. The cyclopropane ring, known for its significant ring strain and unique electronic properties, often serves as a key structural motif in medicinal chemistry, frequently acting as a bioisostere for alkene or carbonyl groups . While detailed public data on this exact compound's applications is sparse, its structure suggests high value in organic synthesis and fragrance research. It can serve as a versatile chiral building block for the synthesis of more complex molecules, including natural products and pharmaceuticals. The aldehyde functional group is a reactive handle for further chemical transformations, such as reductions to alcohols, oxidations to acids, or formation of carbon-carbon bonds through reactions like aldol condensation or Grignard additions. Researchers are exploring its potential in creating stereochemically defined compounds for use in asymmetric synthesis and catalysis. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[(1S,2R)-2-methylcyclopropyl]propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6-5-7(6)3-2-4-8/h4,6-7H,2-3,5H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARPTDMKXFVSTR-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]1CCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1S,2R)-2-Methylcyclopropyl]propanal typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations. One common method is the reaction of 2-methylcyclopropylcarbinol with an oxidizing agent to form the corresponding aldehyde. The reaction conditions often involve the use of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to avoid over-oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by controlled oxidation processes. The choice of reagents and conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as distillation and chromatography are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[(1S,2R)-2-Methylcyclopropyl]propanal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions at the cyclopropyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, PCC, DMP

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products

    Oxidation: 3-[(1S,2R)-2-Methylcyclopropyl]propanoic acid

    Reduction: 3-[(1S,2R)-2-Methylcyclopropyl]propanol

    Substitution: Various substituted cyclopropyl derivatives

Scientific Research Applications

3-[(1S,2R)-2-Methylcyclopropyl]propanal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in stereoselective reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(1S,2R)-2-Methylcyclopropyl]propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropyl group may also interact with hydrophobic pockets in biomolecules, influencing their activity and stability.

Comparison with Similar Compounds

Stereochemical Analog: rac-3-[(1R,2S)-2-Methylcyclopropyl]propanal

Key Differences :

  • Stereochemistry : The racemic mixture contains equal parts of the (1R,2S)-enantiomer, whereas the target compound is a single (1S,2R)-enantiomer. This difference can lead to divergent optical activities and biological interactions.
  • Applications: Racemic mixtures are often used in non-stereospecific syntheses, while the single enantiomer is preferred for applications requiring chiral specificity, such as drug development.

Functional Group Variant: N-[2-hydroxy-5-(morpholine-4-sulfonyl)phenyl]-3-{5-[(1S,2R)-2-methylcyclopropyl]furan-2-yl}propanamide

Key Differences :

  • Functional Groups : The aldehyde in the target compound is replaced with an amide (-CONH₂) and a morpholine sulfonyl group in this derivative. These modifications enhance stability and bioavailability, making it suitable for pharmaceutical applications.
  • Molecular Complexity : With a molecular formula of C₂₁H₂₆N₂O₆S (MW: 434.51), this compound incorporates a furan ring and morpholine sulfonyl group, leveraging the (1S,2R)-cyclopropyl moiety for target-specific interactions .
  • Role of Cyclopropane : The cyclopropyl group here likely contributes to conformational rigidity, improving binding affinity to biological targets.

Structural Analog: 3-Cyclopropylpropanal

Key Differences :

  • Stability : The absence of the methyl substituent may lower ring strain, affecting its chemical behavior in syntheses.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Stereochemistry Key Functional Groups Applications
3-[(1S,2R)-2-Methylcyclopropyl]propanal C₈H₁₂O* 112.17* (1S,2R) Aldehyde, cyclopropane Chiral synthesis; intermediates
rac-3-[(1R,2S)-2-Methylcyclopropyl]propanal C₁₂H₂₀O₃ 212.29 Racemic (1R,2S) Aldehyde, cyclopropane Non-stereospecific synthesis
N-[2-hydroxy-5-(morpholine-4-sulfonyl)phenyl]-3-{5-[(1S,2R)-2-methylcyclopropyl]furan-2-yl}propanamide C₂₁H₂₆N₂O₆S 434.51 (1S,2R) Amide, furan, morpholine Drug design; target specificity

Research Findings and Implications

  • Stereochemical Impact : The (1S,2R) configuration in the target compound is critical for biological activity, as seen in , where it enhances binding specificity in a drug-like molecule. Racemic analogs may exhibit reduced efficacy or off-target effects .
  • Functional Group Reactivity : The aldehyde group in the target compound facilitates nucleophilic additions (e.g., Grignard reactions), while amide derivatives prioritize stability and pharmacokinetics.
  • Cyclopropane Utility : Cyclopropane rings in these compounds introduce rigidity, improving interaction with enzymatic targets or synthetic receptors.

Q & A

Q. What are the recommended synthetic routes for enantioselective preparation of 3-[(1S,2R)-2-methylcyclopropyl]propanal?

  • Methodological Answer : Enantioselective synthesis can be achieved via Simmons–Smith cyclopropanation of allylic alcohols or aldehydes, followed by stereocontrolled functionalization. For example, a chiral auxiliary or asymmetric catalysis (e.g., Rhodium or Palladium complexes) can direct the stereochemistry of the cyclopropane ring . Post-cyclopropanation, oxidation of propanol intermediates using Swern oxidation or Dess-Martin periodinane ensures high aldehyde yield while preserving stereochemical integrity. Purity should be verified via chiral HPLC or polarimetry .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer : Use 1H-NMR and 13C-NMR to analyze coupling constants and splitting patterns, particularly for cyclopropane protons (e.g., J values ~5–10 Hz for transannular coupling). NOESY/ROESY experiments can confirm spatial proximity of substituents. Absolute configuration is validated via X-ray crystallography of a derivative (e.g., Schiff base or hydrazone) or comparison with enantiopure standards using chiral GC/MS .

Q. What analytical techniques are critical for assessing purity and stability of this compound under storage conditions?

  • Methodological Answer : HPLC-UV/ELSD with a chiral column ensures enantiopurity (>98% ee). Stability studies should monitor aldehyde oxidation using FT-IR (C=O stretch at ~1720 cm⁻¹) and LC-MS to detect degradation products (e.g., carboxylic acids). Store at –20°C under inert gas to prevent polymerization or oxidation .

Advanced Research Questions

Q. How does the cyclopropane ring in this compound influence its reactivity in nucleophilic addition reactions?

  • Methodological Answer : The cyclopropane’s ring strain (~27 kcal/mol) enhances electrophilicity at the aldehyde carbon. Kinetic studies (e.g., stopped-flow UV-Vis) can compare reaction rates with non-cyclopropane analogs. Computational analysis (e.g., DFT calculations ) reveals transition-state stabilization via hyperconjugation between the cyclopropane σ-bonds and the aldehyde’s π-system .

Q. What strategies mitigate racemization during derivatization of this compound for biological assays?

  • Methodological Answer : Avoid strong acids/bases during derivatization. Use mild coupling reagents (e.g., EDC/HOBt) for amide formation. Monitor enantiopurity at each step via circular dichroism (CD) or chiral SFC . For in vivo studies, employ prodrug strategies (e.g., acetal protection) to stabilize the aldehyde group .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) to screen against target binding pockets, focusing on cyclopropane-induced steric/electronic effects. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess conformational stability in aqueous or lipid environments. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What metabolic pathways are anticipated for this compound in mammalian systems?

  • Methodological Answer : Likely pathways include aldehyde dehydrogenase (ALDH)-mediated oxidation to the carboxylic acid or reductase-driven conversion to the alcohol. Use LC-HRMS/MS with isotopically labeled analogs to track metabolites in hepatocyte incubations. CYP450 inhibition assays (e.g., fluorogenic substrates) identify enzyme interactions .

Contradictions and Data Gaps

Q. How should researchers resolve discrepancies in reported enantiomeric excess (ee) values across synthesis protocols?

  • Methodological Answer : Re-evaluate synthetic conditions (e.g., catalyst loading, temperature) using Design of Experiments (DoE) to optimize reproducibility. Cross-validate ee measurements with multiple techniques (e.g., chiral HPLC, NMR with chiral solvating agents). Reference certified standards from authoritative databases (e.g., PubChem, CAS) .

Methodological Tables

Key Characterization Data Technique UsedReference ID
Enantiopurity (>98% ee)Chiral HPLC-UV
Cyclopropane J-coupling constants1H-NMR (600 MHz)
Aldehyde oxidation stability (t₁/₂ at 25°C)LC-MS (ESI+)
Binding affinity (KD) to Target XSPR (Biacore)

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